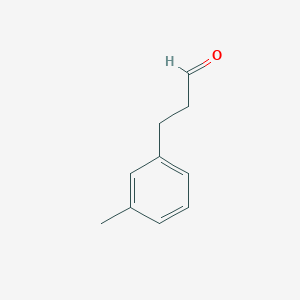
3-(3-メチルフェニル)プロピオンアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
宇宙化学
“3-(3-メチルフェニル)プロピオンアルデヒド”は、星間物質の分子雲で確認されているアルデヒドの一種です . プロパナール(より単純なアルデヒド)などのアルデヒドは、非晶質および結晶質の両方で、赤外スペクトルやその他の物理的特性について研究されてきました . これらの研究は、宇宙におけるアルデヒド含有氷の形成と進化を理解する上で役立ちます .
分析化学
この化合物は、分析化学の分野で潜在的に使用できます。 “3-(3-メチルフェニル)プロピオンアルデヒド”の具体的な用途は言及されていませんが、アルデヒドは化学反応における試薬または中間体としてよく使用されます .
生命科学研究
“3-(3-メチルフェニル)プロピオンアルデヒド”は、生命科学研究で使用できます。 具体的な用途は言及されていませんが、この化合物は生命科学研究ソリューションに記載されています .
ゲノミクスとプロテオミクス
この化合物は、ゲノミクスとプロテオミクスの研究で潜在的に使用できます。 “3-(3-メチルフェニル)プロピオンアルデヒド”の具体的な用途は言及されていませんが、これらの分野のリソースに記載されています .
作用機序
Mode of Action
The mode of action of 3-(3-Methylphenyl)propionaldehyde Aldehydes can undergo nucleophilic substitution reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is a reversible process. In contrast, the reaction with nitrogen forms an oxime, which is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Methylphenyl)propionaldehyde . For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .
生化学分析
Biochemical Properties
3-(3-Methylphenyl)propionaldehyde plays a significant role in biochemical reactions, particularly in the context of aromatic aldehydes. This compound interacts with several enzymes and proteins, including aldehyde dehydrogenases and reductases, which facilitate its conversion to corresponding alcohols or acids. The interactions between 3-(3-Methylphenyl)propionaldehyde and these enzymes are crucial for its metabolism and subsequent biochemical effects .
Cellular Effects
The effects of 3-(3-Methylphenyl)propionaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in cellular responses. Additionally, 3-(3-Methylphenyl)propionaldehyde can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(3-Methylphenyl)propionaldehyde exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit aldehyde dehydrogenases by forming adducts with the active site cysteine residues. This inhibition can result in the accumulation of reactive aldehydes, which can further impact cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-Methylphenyl)propionaldehyde in laboratory settings are important factors to consider. Over time, this compound can undergo oxidation to form corresponding acids or reduction to form alcohols. These transformations can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 3-(3-Methylphenyl)propionaldehyde can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-Methylphenyl)propionaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that high doses of 3-(3-Methylphenyl)propionaldehyde can lead to adverse effects on the reproductive system in male rats, including changes in seminiferous tubules and reduction in sperm counts .
Metabolic Pathways
3-(3-Methylphenyl)propionaldehyde is involved in several metabolic pathways, including its conversion to corresponding acids and alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a crucial role in these metabolic transformations. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(3-Methylphenyl)propionaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with specific transporters that facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenyl)propionaldehyde is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3-(3-methylphenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFYMRFDJVPRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440261 |
Source


|
| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95416-60-7 |
Source


|
| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the optimal conditions for hydrogenating 3-(3-Methylphenyl)propionaldehyde to 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol using a NiB/SiO2 catalyst?
A1: Research suggests that NiB/SiO2 amorphous alloy exhibits high catalytic activity and selectivity for this hydrogenation reaction []. The study identified the following optimal conditions:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




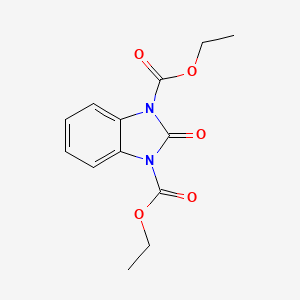

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

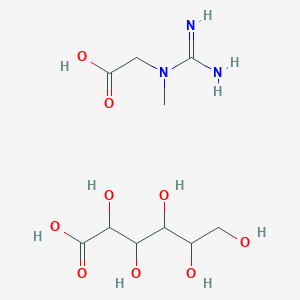
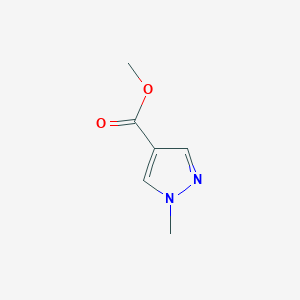

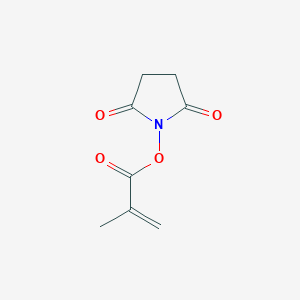
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

